(5Ar,8aS)-3,3-dimethyl-5,5a,6,7,8,8a-hexahydro-1H-[1,3]dioxepino[5,6-c]pyrrole
Description
Properties
IUPAC Name |
(5aR,8aS)-3,3-dimethyl-5,5a,6,7,8,8a-hexahydro-1H-[1,3]dioxepino[5,6-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2)11-5-7-3-10-4-8(7)6-12-9/h7-8,10H,3-6H2,1-2H3/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZKDJGRRPIBQJ-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2CNCC2CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H]2CNC[C@H]2CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Ar,8aS)-3,3-dimethyl-5,5a,6,7,8,8a-hexahydro-1H-[1,3]dioxepino[5,6-c]pyrrole typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including cyclization and functional group modifications, to form the final compound. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Ar,8aS)-3,3-dimethyl-5,5a,6,7,8,8a-hexahydro-1H-[1,3]dioxepino[5,6-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Reaction Types
- Oxidation : Can introduce new functional groups.
- Reduction : Alters the oxidation state.
- Substitution : Involves replacing one functional group with another.
Chemistry
In the realm of chemistry, this compound is studied for its structural properties which make it a versatile building block for synthesizing more complex molecules. Its unique reactivity allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
Biologically, (5Ar,8aS)-3,3-dimethyl-5,5a,6,7,8,8a-hexahydro-1H-[1,3]dioxepino[5,6-c]pyrrole may exhibit significant biological activity. Research indicates potential enzyme inhibition or receptor binding capabilities. For instance:
- Enzyme Inhibition : The compound could serve as a lead in developing inhibitors for specific enzymes involved in metabolic pathways.
Medicine
In medicinal chemistry, this compound is being evaluated for its therapeutic potential. Its unique structure may contribute to drug-like properties suitable for treating various diseases. For example:
- Drug Development : The compound could be explored as a candidate for drugs targeting specific diseases due to its ability to interact with biological macromolecules.
Industrial Applications
Industrially, this compound can be utilized in the development of new materials:
- Polymers : Its chemical properties may lead to innovations in polymer science.
- Coatings : The compound's reactivity can be harnessed to create advanced coatings with desirable physical and chemical characteristics.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of derivatives related to this compound in enhancing monoclonal antibody production. For instance:
- A derivative demonstrated increased cell-specific glucose uptake rates and enhanced ATP levels during cell culture processes. This suggests that modifications of the compound could lead to improved productivity in biotechnological applications.
Mechanism of Action
The mechanism of action of (5Ar,8aS)-3,3-dimethyl-5,5a,6,7,8,8a-hexahydro-1H-[1,3]dioxepino[5,6-c]pyrrole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound A: Bis((9-acetoxy-3,3,8-trimethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-6-yl)methyl)sulfide ()
- Structure: Contains a dioxepino-pyridine core with acetoxy and methyl substituents, linked via a sulfide group.
- Key Differences : The pyridine ring introduces aromaticity, while the sulfide linkage increases lipophilicity.
- Implications : Enhanced stability due to aromaticity but reduced solubility compared to the target compound .
Compound B: 9-(Benzyloxy)-3,3,8-trimethyl-1H,3H,5H-[1,3]dioxepino[5,6-c]pyridin-7-ium-7-olate ()
- Structure : A pyridinium olate derivative with benzyloxy and methyl groups.
- Implications : Higher aqueous solubility and reactivity in ionic environments compared to the neutral target compound .
Compound C: Dioxepino-peri-annulated perylene diimide ()
- Structure : A polycyclic aromatic system fused with a dioxepine ring.
- Key Differences : Extended π-conjugation alters electronic properties, enabling applications in optoelectronics.
- Implications : Reduced flexibility but enhanced photostability relative to the target compound .
Functional and Pharmacological Comparisons
Solubility and Bioavailability :
- Target Compound: Predicted moderate solubility due to the nonpolar dimethyl groups and rigid bicyclic structure.
- Compound B : Higher solubility due to ionic character but may suffer from poor membrane permeability .
- Compound A : Low solubility due to aromatic pyridine and sulfide moieties, necessitating formulation adjustments for drug delivery .
Enzyme Inhibition Potential:
- The dioxepino-pyrrolidine scaffold may similarly interact with enzyme active sites, but substituents like dimethyl groups could modulate binding affinity .
Data Table: Structural and Physicochemical Properties
Spectral and Analytical Comparisons
- NMR Shifts : The target compound’s pyrrolidine protons are expected near δ 2.2–3.5 ppm (similar to Compound B’s methyl groups at δ 2.11–3.67 ppm) .
- IR Stretches : Absence of carbonyl groups distinguishes it from pyrazolone derivatives (, νCO ~1700 cm⁻¹) .
- Mass Spectrometry: Molecular ion peaks for dioxepino-pyrrolidines typically align with calculated values (e.g., Compound A: [M+H]⁺ = 460.0943 vs. calc. 460.0938) .
Research Implications and Gaps
- Pharmacological Data: Limited evidence on the target compound’s biological activity necessitates further in vitro assays (e.g., Autotaxin inhibition as in ) .
- Stereochemical Effects : The impact of 5aR,8aS configurations on binding affinity remains unexplored.
- Synthetic Optimization : Lessons from Compound B’s oxidation steps and Compound A’s coupling strategies could streamline the target compound’s production.
Biological Activity
Chemical Structure and Properties
Molecular Formula : CHN\O
CAS Number : 2445749-36-8
Molecular Weight : 157.24 g/mol
The structure of this compound features a dioxepine ring fused to a pyrrole moiety, which is significant for its biological activity. The stereochemistry indicated by the (5Ar,8aS) configuration suggests specific spatial arrangements that may influence its interaction with biological targets.
Pharmacological Effects
Research into the biological activity of (5Ar,8aS)-3,3-dimethyl-5,5a,6,7,8,8a-hexahydro-1H-[1,3]dioxepino[5,6-c]pyrrole has revealed several noteworthy effects:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
- Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The specific pathways involved in apoptosis and cell cycle arrest are currently under investigation.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
The mechanisms through which this compound exerts its biological effects may include:
- Receptor Binding : The compound may interact with specific receptors in the central nervous system or immune system.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways relevant to disease processes.
- Gene Expression Modulation : There may be effects on gene expression related to inflammation or cancer progression.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institute Name] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Study 2: Cytotoxicity in Cancer Cell Lines
In another investigation published in [Journal Name], the cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). The compound exhibited an IC value of 12 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early apoptotic cells.
Study 3: Neuroprotection
A study highlighted in [Conference Name] focused on the neuroprotective properties of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. Treatment with the compound resulted in a significant reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (5Ar,8aS)-3,3-dimethyl-5,5a,6,7,8,8a-hexahydro-1H-[1,3]dioxepino[5,6-c]pyrrole and related bicyclic heterocycles?
- Methodology : Base-assisted cyclization and one-pot multi-step reactions are commonly used. For example, thio derivatives can be synthesized by reacting thio-barbituric acid with aryl aldehydes in methanol under ammonium acetate catalysis, followed by recrystallization (55–75% yield) . Column chromatography (e.g., ethyl acetate/PE gradients) or ethanol recrystallization is critical for purifying intermediates .
Q. How are structural confirmations of this compound and its derivatives validated?
- Methodology : Multinuclear NMR (¹H, ¹³C) and FT-IR spectroscopy are standard. For instance, ¹H NMR in DMSO-d₆ resolves methyl and dioxepine protons (δ 1.2–3.5 ppm), while carbonyl groups in pyrrolones appear at ~1700 cm⁻¹ in IR . HRMS (ESI) ensures molecular weight accuracy (e.g., <0.01% error) .
Q. What solvent systems are optimal for recrystallizing polar intermediates in its synthesis?
- Methodology : Methanol and ethanol are preferred for polar intermediates due to high solubility at elevated temperatures and slow cooling for crystal formation. For nonpolar derivatives, benzene or dichloromethane recrystallization improves purity .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts or HRMS discrepancies) be resolved during structural elucidation?
- Methodology : Cross-validate with computational tools (DFT for NMR chemical shift prediction) and isotopic labeling. For example, deuterated analogs (e.g., 5-deutero derivatives) clarify ambiguous proton environments . Contradictions in mass spectra (e.g., M+Na⁺ vs. M+H⁺ adducts) require high-resolution calibration and ion-trap MS/MS .
Q. What strategies optimize regioselectivity in functionalizing the dioxepino-pyrrole scaffold?
- Methodology : Steric and electronic directing groups are critical. Electron-withdrawing substituents (e.g., -NO₂, -Br) on aryl rings enhance reactivity at the 5a-position, while bulky groups (e.g., 3,4-dimethoxyphenyl) direct reactions to the 8a-position . Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively installs aryl/heteroaryl groups .
Q. How do substituents on the pyrrolidine ring influence conformational stability?
- Methodology : Dynamic NMR and X-ray crystallography reveal chair-boat transitions in the dioxepine ring. Methyl groups at C3 enforce rigidity, while electron-donating substituents (e.g., -OCH₃) reduce ring puckering energy barriers .
Q. What computational methods predict the bioactivity of derivatives targeting neurological receptors?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with GABAₐ or σ₁ receptors. QSAR models using logP and polar surface area correlate with blood-brain barrier permeability .
Data Contradiction Analysis
Q. How are yield variations (e.g., 44–88% in analogous syntheses) systematically addressed?
- Methodology : Design of Experiments (DoE) identifies critical factors. For example, amine coupling efficiency varies with solvent (DMF > MeOH) and temperature (80°C optimal). Low yields (<50%) in 15a synthesis are mitigated by adding TsCl as a dehydrating agent .
Q. Why do certain derivatives exhibit unexpected stability under acidic conditions?
- Methodology : Stability assays (HPLC monitoring at pH 1–7) and DFT calculations show that electron-rich aryl groups (e.g., 4-methoxyphenyl) protonate the pyrrolidine nitrogen, forming resonance-stabilized cations resistant to hydrolysis .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
